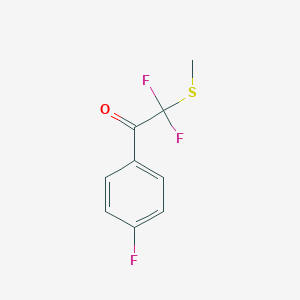
2,2-DIFLUORO-1-(4-FLUOROPHENYL)-2-(METHYLSULFANYL)ETHANONE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-DIFLUORO-1-(4-FLUOROPHENYL)-2-(METHYLSULFANYL)ETHANONE is an organic compound characterized by the presence of fluorine and sulfur atoms This compound is of interest due to its unique chemical structure, which includes a difluoroethanone backbone and a fluorophenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-DIFLUORO-1-(4-FLUOROPHENYL)-2-(METHYLSULFANYL)ETHANONE typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the reaction of 4-fluorobenzaldehyde with difluoromethylthiol in the presence of a base to form the corresponding difluoromethylthio derivative. This intermediate is then subjected to oxidation to yield the final product, this compound. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile and catalysts like palladium or copper salts.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. These processes are optimized for large-scale synthesis, incorporating advanced techniques such as microwave-assisted reactions and high-throughput screening of reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions
2,2-DIFLUORO-1-(4-FLUOROPHENYL)-2-(METHYLSULFANYL)ETHANONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The fluorine atoms can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles such as sodium azide or potassium thiocyanate can be employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2,2-DIFLUORO-1-(4-FLUOROPHENYL)-2-(METHYLSULFANYL)ETHANONE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and specialty chemicals.
Mecanismo De Acción
The mechanism of action of 2,2-DIFLUORO-1-(4-FLUOROPHENYL)-2-(METHYLSULFANYL)ETHANONE involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects. The presence of fluorine atoms enhances the compound’s binding affinity and selectivity for its targets.
Comparación Con Compuestos Similares
Similar Compounds
- Ethanone, 2,2-difluoro-1-(4-chlorophenyl)-2-(methylthio)-(9CI)
- Ethanone, 2,2-difluoro-1-(4-bromophenyl)-2-(methylthio)-(9CI)
- Ethanone, 2,2-difluoro-1-(4-methylphenyl)-2-(methylthio)-(9CI)
Uniqueness
2,2-DIFLUORO-1-(4-FLUOROPHENYL)-2-(METHYLSULFANYL)ETHANONE is unique due to the presence of both fluorine and sulfur atoms, which impart distinct chemical properties. The fluorine atoms enhance the compound’s stability and reactivity, while the sulfur atom contributes to its potential biological activity. This combination of features makes it a valuable compound for various applications in research and industry.
Propiedades
Número CAS |
192862-13-8 |
|---|---|
Fórmula molecular |
C9H7F3OS |
Peso molecular |
220.21 g/mol |
Nombre IUPAC |
2,2-difluoro-1-(4-fluorophenyl)-2-methylsulfanylethanone |
InChI |
InChI=1S/C9H7F3OS/c1-14-9(11,12)8(13)6-2-4-7(10)5-3-6/h2-5H,1H3 |
Clave InChI |
OTPLZJAOPLHCND-UHFFFAOYSA-N |
SMILES |
CSC(C(=O)C1=CC=C(C=C1)F)(F)F |
SMILES canónico |
CSC(C(=O)C1=CC=C(C=C1)F)(F)F |
Sinónimos |
Ethanone, 2,2-difluoro-1-(4-fluorophenyl)-2-(methylthio)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















